Crystal Packing Architecture Directly Differentiates 3-Acetylamino-5-nitro-1,2,4-triazole from ANTA
Single-crystal X-ray diffraction demonstrates that 3-acetylamino-5-nitro-1,2,4-triazole crystallizes in the monoclinic space group P2₁/c with unit cell parameters a=8.2079(7) Å, b=13.096(1) Å, c=13.650(1) Å, β=100.64(1)°, and features two independent molecules distinguished by their intermolecular hydrogen-bonding interactions in which the acetyl oxygen atom participates [1]. In contrast, ANTA (3-amino-5-nitro-1,2,4-triazole) crystallizes in space group C2/c with a=14.199 Å, b=4.844 Å, c=14.258 Å, β=105.98°, and forms hydrogen-bonded ribbons via N–H···N interactions [2]. The crystal structure of the title compound was explicitly compared with that of ANTA in the original publication [1].
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic P2₁/c; a=8.2079(7) Å, b=13.096(1) Å, c=13.650(1) Å, β=100.64(1)°; acetyl oxygen involved in intermolecular H-bonds |
| Comparator Or Baseline | ANTA: Monoclinic C2/c; a=14.199 Å, b=4.844 Å, c=14.258 Å, β=105.98°; N–H···N ribbon motifs |
| Quantified Difference | Different space group; distinct unit cell parameters; altered hydrogen-bonding topology due to acetyl carbonyl participation |
| Conditions | Room-temperature single-crystal X-ray diffraction; Mo Kα radiation [1][2] |
Why This Matters
The distinct crystal packing directly affects calculated crystal density, mechanical sensitivity, solubility, and formulation compatibility—critical parameters for both energetic material development and pharmaceutical solid-form screening.
- [1] Vasiliev, A.D., Astakhov, A.M., Zadov, V.E., Molokeev, M.S., Bindarovich, O.V., Kruglyakova, L.A. & Stepanov, R.S. (2003). Crystal and Molecular Structure of 5-Acetylamino-3-nitro-1,2,4-triazole. Journal of Structural Chemistry, 44(5), 897–901. View Source
- [2] García, E. & Lee, K.-Y. (1992). Structure of 3-amino-5-nitro-1,2,4-triazole. Acta Crystallographica Section C, 48(9), 1682–1683. View Source
